Chemical Profiling, Synthesis, and Pharmacological Application of 5-(Methylthio)isoxazole Scaffolds
Executive Summary As modern drug discovery ventures into increasingly complex physicochemical spaces, the demand for highly specialized heterocyclic building blocks has surged. The 5-(Methylthio)isoxazole scaffold—and it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug discovery ventures into increasingly complex physicochemical spaces, the demand for highly specialized heterocyclic building blocks has surged. The 5-(Methylthio)isoxazole scaffold—and its substituted derivatives, such as 3-Methyl-5-(1-(methylthio)ethyl)isoxazole—represents a privileged pharmacophore in advanced organic synthesis [1]. Featuring a 1,2-oxazole core substituted with a versatile thioether moiety, this structural motif is frequently deployed as an amide bioisostere in kinase inhibitors and as a highly specific linker in Proteolysis Targeting Chimeras (PROTACs) [2, 3].
This technical whitepaper provides an in-depth analysis of the physical properties, chemical reactivity, synthesis protocols, and pharmacological applications of the 5-(methylthio)isoxazole class, designed to equip researchers with actionable, self-validating methodologies.
Physical and Chemical Properties
While the bare 5-(methylthio)isoxazole ring is a fundamental building block, its derivatized forms are most commonly utilized in bench research. The quantitative data below summarizes the physicochemical profile of a standard representative model, 3-Methyl-5-(1-(methylthio)ethyl)isoxazole (CAS: 84654-06-8) [1].
Property
Value / Description
Experimental Significance
Molecular Formula
C₇H₁₁NOS
Establishes baseline stoichiometry for synthetic equivalents.
Molecular Weight
157.24 g/mol
Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design.
Physical State
Liquid / Low-melting solid
Requires careful handling during purification (e.g., flash chromatography over recrystallization).
Solubility
Soluble in CH₂Cl₂, DMSO, MeOH
High lipophilicity; requires oxidation to sulfoxide/sulfone to improve aqueous solubility for in vivo assays.
Hydrogen Bond Acceptors
3 (N, O, S)
Critical for engaging crystallographic water molecules in kinase active sites.
Hydrogen Bond Donors
0
Enhances membrane permeability and blood-brain barrier (BBB) penetration.
Chemical Reactivity & Mechanistic Insights
The utility of the 5-(methylthio)isoxazole scaffold stems from the orthogonal reactivity of its two primary functional groups:
The Isoxazole Core: Bioisosterism and Stability
The five-membered heteroaromatic isoxazole ring contains adjacent oxygen and nitrogen atoms. In medicinal chemistry, it is frequently deployed as a metabolically stable amide bioisostere . Unlike native amides, which are susceptible to enzymatic hydrolysis by amidases, the isoxazole ring resists degradation while maintaining the ability to act as a hydrogen-bond acceptor. Mechanistically, the nitrogen atom of the isoxazole ring is highly adept at engaging with crystallographically conserved water molecules within the ATP hinge region of kinases [3].
The Thioether Moiety: A Tunable Pharmacokinetic Vector
The -S-CH₃ (methylthio) group serves a dual purpose. Synthetically, it is a stable protecting group/linker that survives the harsh conditions of 1,3-dipolar cycloadditions. Pharmacologically, the thioether is highly lipophilic. However, it serves as a synthetic handle for late-stage functionalization. Controlled oxidation of the thioether yields either a sulfoxide (-SO-CH₃) or a sulfone (-SO₂-CH₃). This transformation drastically alters the topological polar surface area (TPSA), reducing off-target lipophilic toxicity and improving the aqueous solubility required for oral bioavailability [1, 4].
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
The most robust method for constructing the 5-(methylthio)isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a methylthio-substituted terminal alkyne [5, 6].
Reagents:
Aldoxime precursor (1.0 eq)
[Bis(trifluoroacetoxy)iodo]benzene (PIFA) or N-Chlorosuccinimide (NCS) (1.2 eq)
Methylthio-alkyne dipolarophile (1.5 eq)
Triethylamine (Et₃N) (2.0 eq)
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Methodology:
Dipole Generation: Dissolve the aldoxime in anhydrous CH₂Cl₂ at 0 °C under an inert argon atmosphere. Slowly add the oxidizing agent (PIFA or NCS). Causality: The oxidant converts the stable oxime into a highly reactive, transient nitrile oxide dipole. Low temperatures prevent the spontaneous dimerization of the nitrile oxide into a furoxan byproduct.
Cycloaddition: Introduce the methylthio-alkyne to the reaction mixture, followed by the dropwise addition of Et₃N. Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: The base neutralizes the acidic byproducts of the oxidation step and drives the regioselective [3+2] cycloaddition, favoring the 5-substituted isoxazole due to steric and electronic alignment.
Quench and Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂ (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
Self-Validation: Purify via silica gel flash chromatography. Validate the product via ¹H NMR (CDCl₃). The diagnostic isoxazole C4-H proton will appear as a distinct singlet in the aromatic region (typically δ 6.0–6.5 ppm), confirming ring closure.
Caption: Workflow for the 1,3-dipolar cycloaddition synthesis and subsequent oxidation of the scaffold.
Protocol 2: Controlled Oxidation to Sulfone
To optimize the pharmacokinetic profile, the thioether is oxidized to a sulfone using meta-chloroperoxybenzoic acid (mCPBA) [4].
Step-by-Step Methodology:
Preparation: Dissolve the 5-(methylthio)isoxazole derivative in anhydrous CH₂Cl₂ and cool to -78 °C using a dry ice/acetone bath.
Oxidation: Slowly add a solution of mCPBA (2.2 eq for sulfone, 1.0 eq for sulfoxide) in CH₂Cl₂ dropwise. Causality: Strict temperature control (-78 °C to -40 °C) is mandatory. It prevents the oxidative cleavage of the isoxazole ring and allows kinetic control over the oxidation state.
Workup: After 2 hours, quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted peroxide, followed by saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct.
Self-Validation: Validate complete oxidation via ¹H NMR. The S-CH₃ protons will shift significantly downfield from ~2.1 ppm (thioether) to ~2.9–3.1 ppm (sulfone) due to the strong electron-withdrawing effect of the two oxygen atoms[1].
Pharmacological Relevance & Applications
LRRK2 Inhibition in Parkinson's Disease
Mutations in Leucine-rich repeat kinase 2 (LRRK2), particularly the G2019S mutation, lead to hyperphosphorylation of Rab GTPases, causing lysosomal dysfunction and toxic protein aggregation in Parkinson's Disease [7]. Isoxazole-thioether derivatives and their sulfone counterparts are highly potent LRRK2 inhibitors. The isoxazole ring acts as a hinge-binder in the ATP pocket, while the oxidized thioether projects outward into the solvent-exposed region. This precise spatial arrangement ensures high kinase selectivity and provides the necessary blood-brain barrier (BBB) penetrance [1, 2].
Caption: Mechanistic rationale for isoxazole-thioether derivatives in LRRK2 kinase inhibition.
PROTAC Linker Chemistry
Beyond traditional occupancy-driven pharmacology, the thioether linkage has emerged as a privileged motif in targeted protein degradation. In the design of PROTACs targeting the von Hippel-Lindau (VHL) E3 ligase, thioether-linked isoxazoles have demonstrated superior binding affinities. The isoxazole oxygen engages in critical hydrogen bonding with conserved water molecules in the VHL binding pocket, while the thioether provides a flexible, metabolically stable vector to connect the target-binding warhead [3].
References
Chemical Research in Toxicology. "Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space". ACS Publications.[Link]
Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. NIH PubMed Central (PMC).[Link]
US Patent 8623875B2. "Isoxazoline insecticides" (Detailing mCPBA oxidation of thioethers).
Advances in isoxazole chemistry and their role in drug discovery. NIH PubMed Central (PMC).[Link]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum.[Link]
Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors.
Exploratory
Pharmacokinetic Profiling of 5-(Methylthio)isoxazole Compounds: Overcoming Dual Metabolic Liabilities in Drug Discovery
Executive Summary The 5-(methylthio)isoxazole moiety is a highly versatile pharmacophore embedded in numerous developmental candidates targeting inflammatory, antimicrobial, and central nervous system (CNS) pathways. How...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 5-(methylthio)isoxazole moiety is a highly versatile pharmacophore embedded in numerous developmental candidates targeting inflammatory, antimicrobial, and central nervous system (CNS) pathways. However, from an Absorption, Distribution, Metabolism, and Excretion (ADME) perspective, this scaffold presents a complex, dual-liability challenge. It contains two distinct metabolic soft spots: a thioether group highly prone to S-oxidation, and an isoxazole ring susceptible to reductive cleavage and bioactivation.
As a Senior Application Scientist, I have designed this whitepaper to move beyond standard, one-size-fits-all ADME screening. Here, we establish a causality-driven, self-validating framework for the pharmacokinetic (PK) profiling of 5-(methylthio)isoxazole derivatives, ensuring that metabolic liabilities are identified and mitigated early in the drug development pipeline.
The Mechanistic Basis of 5-(Methylthio)isoxazole Metabolism
Standard PK profiling often fails for this class of compounds because researchers do not account for the divergent enzymatic pathways acting on the molecule simultaneously.
Thioether S-Oxidation: The sulfur atom in the methylthio group is rapidly oxidized by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO) into a sulfoxide, and subsequently a sulfone. Causality: This rapid biotransformation drastically reduces the lipophilicity (LogP) of the molecule. This polarity shift can completely alter membrane permeability, leading to a sudden loss of target affinity or rapid renal clearance (Researched in thioether-containing analogues)[1].
Isoxazole Ring Scission & Bioactivation: The N-O bond of the isoxazole ring is uniquely vulnerable to reductive cleavage. As demonstrated in the clinical profiling of the anticoagulant razaxaban, this reduction is catalyzed by NADH-dependent reductases in the liver, forming a ring-opened benzamidine or cyanoenol metabolite (Zhang et al., 2008)[2]. Furthermore, oxidation at the 5-methyl position can generate a stabilized enimine intermediate that reacts with glutathione (GSH), posing a severe risk for idiosyncratic hepatotoxicity (Bylund et al., 2012)[3].
Fig 1: Primary biotransformation pathways of the 5-(methylthio)isoxazole scaffold.
In Silico ADME and Structural Triage
Before committing to expensive in vitro and in vivo assays, computational predictions are mandatory to triage compounds with insurmountable PK liabilities.
Protocol 1: In Silico Screening Workflow
Step 1: Input Generation: Convert the 2D structures of the parent thioether, its predicted sulfoxide, and sulfone metabolites into SMILES strings.
Step 2: Physicochemical Prediction: Utilize the SwissADME web tool to calculate the topological polar surface area (TPSA), LogP, and Lipinski's Rule of Five compliance (Daina et al., 2017)[4].
Self-Validation: Ensure the predicted LogP drop between the parent and the sulfoxide does not push the molecule below the optimal permeability threshold (LogP < 1.0).
Step 3: Metabolite Docking: Dock the parent and oxidized metabolites into the target protein using AutoDock Vina (Eberhardt et al., 2021)[5].
Causality: Why dock the metabolite? If the sulfoxide metabolite shows a >2 kcal/mol drop in binding affinity due to steric clashes from the newly formed S=O bond, the parent drug will likely have a very short duration of pharmacological action in vivo, rendering it a poor clinical candidate.
Table 1: Predicted Physicochemical Shifts Upon S-Oxidation
Compound State
LogP (Consensus)
TPSA (Ų)
H-Bond Acceptors
Predicted Target Affinity (ΔG)
Parent Thioether
2.85
45.2
3
-8.4 kcal/mol
Sulfoxide Metabolite
1.10
62.3
4
-5.1 kcal/mol
Sulfone Metabolite
0.45
79.4
5
-3.2 kcal/mol
In Vitro Metabolic Stability and Reactive Metabolite Trapping
Standard microsomal stability assays often misrepresent the clearance of isoxazoles because they only supply NADPH, missing the reductive cleavage pathways entirely. To accurately profile these compounds, a dual-cofactor approach is required.
Protocol 2: Dual-Cofactor Microsomal Stability and GSH Trapping
Step 1: Preparation: Incubate 1 µM of the 5-(methylthio)isoxazole compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).
Step 2: Cofactor Addition (Critical Step): Add both 1 mM NADPH (to support CYP/FMO-mediated S-oxidation) and 1 mM NADH.
Causality: NADH is strictly required to support the reductase-mediated isoxazole ring cleavage. Omitting NADH will result in artificially inflated half-life predictions.
Step 3: Trapping Agent: Add 5 mM Glutathione (GSH) to the incubation mixture. This traps any electrophilic enimine intermediates generated from the bioactivation of the isoxazole ring.
Step 4: Reaction & Quenching: Incubate at 37°C. Take 50 µL aliquots at 0, 15, 30, and 60 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Step 5: Self-Validation System: Run parallel incubations with Verapamil (high clearance positive control) to validate enzyme activity, and a "no-cofactor" negative control to rule out chemical instability in the buffer.
Step 6: Analysis: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry), scanning for parent depletion, +16 Da (sulfoxide), +32 Da (sulfone), and +307 Da (GSH adducts).
Fig 2: Step-by-step pharmacokinetic profiling workflow for isoxazole derivatives.
In Vivo Pharmacokinetics and Bioanalysis
Once a compound demonstrates an acceptable in vitro half-life (>30 min) and lacks significant GSH adduct formation, it progresses to in vivo profiling to determine systemic exposure, volume of distribution, and oral bioavailability.
Protocol 3: In Vivo PK Profiling in Sprague-Dawley Rats
Step 1: Dosing: Administer the compound intravenously (IV) at 2 mg/kg (formulated in 5% DMSO / 95% PEG400) and orally (PO) at 10 mg/kg (formulated in 0.5% methylcellulose) to fasted male SD rats (n=3 per route).
Step 2: Sampling: Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.
Step 3: Plasma Extraction: Centrifuge blood at 3,000 x g for 10 min at 4°C. Extract plasma using protein precipitation (3 volumes of acetonitrile).
Step 4: LC-MS/MS Quantification: Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Causality & Validation: The bioanalytical method must include a post-column infusion test to validate matrix effects. The high polarity of the ring-opened cyanoenol metabolites can cause significant ion suppression in the MS source, leading to false-negative clearance data if not properly corrected with a stable-isotope-labeled internal standard (SIL-IS).
Step 5: Data Calculation: Calculate PK parameters using non-compartmental analysis (NCA).
Table 2: Representative In Vivo PK Parameters (Rat Model)
Parameter
Unit
Parent Drug (PO)
Sulfoxide Metabolite (PO)
Cmax
ng/mL
1250 ± 140
3400 ± 210
Tmax
hr
1.5
2.0
AUC(0-∞)
hr*ng/mL
4800 ± 320
12500 ± 850
t1/2
hr
2.4
4.8
Clearance (IV)
mL/min/kg
15.2
N/A
Oral Bioavailability (F)
%
42%
N/A
Note: The higher AUC and Cmax of the sulfoxide metabolite in Table 2 highlight the extensive first-pass S-oxidation typical of this scaffold.
Conclusion
The 5-(methylthio)isoxazole scaffold offers immense pharmacological potential but requires a highly specialized approach to pharmacokinetic profiling. By integrating in silico metabolite docking, dual-cofactor in vitro stability assays, and rigorous matrix-validated in vivo LC-MS/MS quantification, drug development professionals can accurately map the metabolic trajectory of these compounds. Understanding the causality behind these biotransformations—specifically S-oxidation and reductive ring cleavage—allows medicinal chemists to iteratively design out liabilities and optimize clinical candidates.
References
AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings
Source: Journal of Chemical Information and Modeling (ACS Publications)
URL:[Link]
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules
Source: Scientific Reports (Nature)
URL:[Link]
Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs
Source: Drug Metabolism and Disposition (PubMed)
URL:[Link]
Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles
Source: Drug Metabolism and Disposition (PubMed)
URL:[Link]
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Advanced Synthesis Protocol: 5-(Methylthio)isoxazole Scaffold Construction
Introduction & Strategic Rationale The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability. Specifically, the 5-(methy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides to improve metabolic stability. Specifically, the 5-(methylthio)isoxazole derivative serves as a highly versatile pharmacophore and synthetic intermediate, demonstrating significant utility in the development of antiparasitic and anthelmintic agents [1].
As a Senior Application Scientist, I have structured this protocol to move beyond a simple "recipe." The methodology detailed below leverages the regioselective cyclocondensation of
α
-oxoketene dithioacetals with hydroxylamine. This approach is superior to traditional diketone condensations because the dithioacetal moiety provides a highly differentiated electrophilic center with a built-in, predictable leaving group (methyl mercaptide), effectively eliminating the regiochemical ambiguity that often plagues isoxazole synthesis [2].
Mechanistic Pathway & Workflow
The reaction proceeds via the initial attack of the hydroxylamine nitrogen on the carbonyl carbon of the
α
-oxoketene dithioacetal to form an oxime intermediate. Subsequent intramolecular nucleophilic attack by the oxime oxygen onto the dithioacetal carbon drives the cyclization, expelling methanethiol gas (
CH3SH
) to aromatize the ring.
Cyclocondensation workflow for 5-(methylthio)isoxazole synthesis.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry and expected analytical parameters for a standard 10 mmol scale reaction.
Parameter
Reagent / Condition
Quantity / Value
Rationale / Causality
Substrate
α
-Oxoketene dithioacetal
10.0 mmol (1.0 eq)
Primary scaffold precursor.
Nucleophile
Hydroxylamine Hydrochloride
12.0 mmol (1.2 eq)
Slight excess ensures complete conversion of the ketone to the oxime.
Base
Sodium Acetate (NaOAc)
12.0 mmol (1.2 eq)
Buffers the HCl salt, liberating the free hydroxylamine without causing base-catalyzed degradation of the substrate.
Solvent
Absolute Ethanol (EtOH)
40 mL (0.25 M)
Protic solvent stabilizes the transition state and allows for an optimal reflux temperature (~78 °C).
Conditions
Reflux
4 - 6 Hours
Thermal energy is required to overcome the activation barrier for the expulsion of the methylthio group.
Expected Yield
Purified Product
75% - 85%
Losses typically occur during chromatographic separation of minor uncyclized oxime isomers.
Step-by-Step Experimental Protocol
CRITICAL SAFETY WARNING: This reaction generates methanethiol (
CH3SH
) , a highly toxic and foul-smelling gas. This protocol must be executed in a certified fume hood. The reaction condenser must be vented directly into a bleach (sodium hypochlorite) scrubber system to safely oxidize the methanethiol to non-volatile, odorless methanesulfonic acid.
Step 1: Reaction Assembly and Initiation
Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas bubbler routed into a 10% aqueous bleach scrubber.
Add the
α
-oxoketene dithioacetal (10.0 mmol) to the flask, followed by 40 mL of absolute ethanol. Stir until a homogenous solution or fine suspension is achieved.
In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (12.0 mmol) in the minimum amount of deionized water (approx. 5 mL).
Causality Note: Pre-mixing the hydroxylamine salt with the base prevents localized pH spikes in the reaction mixture, which could lead to unwanted side reactions such as the hydrolysis of the dithioacetal [3].
Add the aqueous hydroxylamine solution dropwise to the ethanolic substrate solution at room temperature.
Step 2: Cyclocondensation
Submerge the reaction flask in a pre-heated oil bath set to 85 °C.
Bring the mixture to a gentle reflux. Monitor the evolution of gas (methanethiol) via the scrubber bubbler.
After 4 hours, sample the reaction mixture for TLC analysis (Eluent: 80:20 Hexanes:Ethyl Acetate, UV visualization). The substrate spot should be entirely consumed, replaced by a new, lower-RF spot corresponding to the isoxazole product.
If the starting material persists, continue refluxing and check hourly.
Step 3: Workup and Quenching
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol. Ensure the rotary evaporator exhaust is also vented safely.
Dilute the resulting crude residue with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.
Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
2×25
mL).
Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate in vacuo to yield the crude 5-(methylthio)isoxazole.
Step 4: Purification and Validation
Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 15% Ethyl Acetate in Hexanes.
Pool the fractions containing the pure product and evaporate the solvent.
Self-Validation: Confirm the structure via
1H
NMR. The defining characteristic of the 5-(methylthio)isoxazole core is the sharp singlet corresponding to the
S−CH3
group, typically appearing around
δ
2.45 - 2.65 ppm, alongside the characteristic isoxazole
C4−H
proton (if unsubstituted at the 4-position) which appears as an isolated singlet around
δ
6.20 - 6.50 ppm.
References
Synthesis and Anthelmintic Activity of 3-substituted 5-methylthio-isoxazoles. PubMed / National Institutes of Health. Available at: [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium tetrafluoroborate. Arkivoc. Available at: [Link]
Application
The Alchemist's Guide to a Privileged Scaffold: Regioselective Functionalization of 5-(Methylthio)isoxazole
For Researchers, Scientists, and Drug Development Professionals The isoxazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its unique electronic pro...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The isoxazole nucleus is a cornerstone of modern medicinal chemistry, embedded in the architecture of numerous therapeutic agents. Its unique electronic properties and versatile reactivity make it a "privileged scaffold" in drug discovery. Among its many derivatives, 5-(methylthio)isoxazole presents a particularly interesting starting point for the synthesis of novel molecular entities. The methylthio group not only influences the biological activity of the resulting compounds but also serves as a powerful handle to direct further functionalization of the isoxazole ring with a high degree of regiocontrol.
This technical guide provides an in-depth exploration of the strategies and protocols for the regioselective functionalization of 5-(methylthio)isoxazole, offering insights into the underlying chemical principles and providing actionable experimental procedures for the synthetic chemist.
The Landscape of Reactivity: C4 vs. C3
The 5-(methylthio)isoxazole ring offers two primary sites for C-H functionalization: the C4 and C3 positions. The inherent electronic nature of the isoxazole ring, coupled with the electronic influence of the 5-methylthio substituent, dictates the preferred site of reaction under different conditions. Generally, the C-H bond at the C4 position is more acidic and sterically accessible, making it the prime target for deprotonation-based functionalization. Electrophilic attack is also anticipated to favor the C4 position due to the electron-donating nature of the adjacent sulfur atom. Functionalization at the C3 position is more challenging and often requires a multi-step approach.
Strategic Functionalization at the C4 Position: Directed Ortho-Metalation
One of the most powerful strategies for the regioselective functionalization of aromatic and heteroaromatic compounds is directed ortho-metalation (DoM). This approach utilizes a functional group on the ring to direct a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond. In the case of 5-(methylthio)isoxazole, the lone pair of electrons on the sulfur atom can coordinate with the lithium cation, directing the deprotonation to the C4 position with high selectivity.
The resulting 4-lithio-5-(methylthio)isoxazole is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. This strategy is highly efficient and provides a direct route to 4-substituted-5-(methylthio)isoxazoles.
Caption: Directed ortho-metalation of 5-(methylthio)isoxazole.
Protocol 1: Regioselective C4-Deuteration of 5-(Methylthio)isoxazole via Lithiation
This protocol details the regioselective deuteration at the C4 position as a proof-of-concept for the directed ortho-metalation strategy.
Materials:
5-(Methylthio)isoxazole
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
Anhydrous tetrahydrofuran (THF)
Deuterium oxide (D₂O)
Anhydrous sodium sulfate (Na₂SO₄)
Standard glassware for anhydrous reactions (e.g., flame-dried flask, syringe, septum)
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 5-(methylthio)isoxazole (1.0 eq).
Dissolve the starting material in anhydrous THF (e.g., 0.2 M solution).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithiated species may be accompanied by a color change.
Quench the reaction by the dropwise addition of deuterium oxide (2.0 eq).
Allow the reaction mixture to warm to room temperature.
Add saturated aqueous ammonium chloride solution to quench any remaining organolithium species.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-deuterio-5-(methylthio)isoxazole.
Expected Outcome: High isotopic incorporation at the C4 position, which can be confirmed by ¹H NMR spectroscopy (disappearance of the C4-H signal) and mass spectrometry.
Reaction Parameter
Condition
Rationale
Base
n-Butyllithium (n-BuLi)
A strong, non-nucleophilic base capable of deprotonating the C4-H.
Solvent
Anhydrous THF
A polar aprotic solvent that solvates the lithium cation and maintains the organolithium species in solution at low temperatures.
Temperature
-78 °C
Prevents side reactions and decomposition of the lithiated intermediate.
Quenching Agent
D₂O
Provides a deuterium source to label the C4 position.
Functionalization of the Methylthio Group: A Gateway to Further Reactivity
The methylthio group itself is not merely a directing group but also a functional handle that can be chemically modified to alter the electronic properties of the isoxazole ring and enable new regioselective transformations.
Oxidation to Sulfoxide and Sulfone
The sulfur atom of the methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation has a profound impact on the reactivity of the isoxazole ring. The electron-withdrawing nature of the sulfoxide and sulfone groups activates the C5 position towards nucleophilic aromatic substitution (SNAᵣ).
Caption: Oxidation of the methylthio group and subsequent nucleophilic substitution.
Protocol 2: Synthesis of 5-(Methylsulfonyl)isoxazole
This protocol describes the two-step oxidation of 5-(methylthio)isoxazole to the corresponding sulfone.
Dissolve 5-(methylthio)isoxazole (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Add m-CPBA (approximately 2.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel to yield 5-(methylsulfonyl)isoxazole.
Expected Outcome: A white crystalline solid. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar sulfoxide and sulfone products.
Reaction Parameter
Condition
Rationale
Oxidizing Agent
m-CPBA
A readily available and effective peroxy acid for the oxidation of sulfides to sulfoxides and sulfones.
Stoichiometry
>2 equivalents of m-CPBA
Ensures complete oxidation to the sulfone. Using ~1 equivalent will predominantly yield the sulfoxide.
Solvent
Dichloromethane (DCM)
A common solvent for m-CPBA oxidations that is inert to the reaction conditions.
Temperature
0 °C to room temperature
Controls the rate of the exothermic oxidation reaction.
The resulting 5-(methylsulfonyl)isoxazole is now primed for nucleophilic aromatic substitution, where the methylsulfonyl group acts as an excellent leaving group, allowing for the introduction of a wide range of nucleophiles at the C5 position.
Future Directions and Advanced Applications
The regioselective functionalization of 5-(methylthio)isoxazole opens up a vast chemical space for the synthesis of novel isoxazole derivatives. The 4-substituted and 5-substituted products can be further elaborated using a variety of synthetic transformations. For instance, a halogen introduced at the C4 position can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
The strategic combination of directed ortho-metalation, modification of the methylthio group, and modern cross-coupling methodologies provides a powerful toolkit for the medicinal chemist to explore the structure-activity relationships of isoxazole-based compounds in the pursuit of new and improved therapeutic agents.
References
Synthesis and Anthelmintic Activity of 3-substituted 5-methylthio-isoxazoles. Arzneimittelforschung. [Link]
International Journal of ChemTech Research. International Journal of ChemTech Research. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. Angewandte Chemie International Edition. [Link]
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. International Journal of Molecular Sciences. [Link]
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
Monosubstituted Oxazoles. 1. Synthesis of 5-Substituted Oxazoles by Directed Alkylation. The Journal of Organic Chemistry. [Link]
Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxid
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 5-(Methylthio)isoxazole
This guide serves as a specialized resource for researchers, scientists, and drug development professionals focused on the chromatographic analysis of 5-(Methylthio)isoxazole. We will move beyond generic advice to provid...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a specialized resource for researchers, scientists, and drug development professionals focused on the chromatographic analysis of 5-(Methylthio)isoxazole. We will move beyond generic advice to provide a targeted, in-depth framework for method development and troubleshooting, grounded in the specific chemical properties of this analyte. Our approach is built on explaining the causal relationships in chromatography to empower you to make informed decisions in your laboratory work.
Understanding the Analyte: Key Physicochemical Properties
A successful HPLC method is built upon a solid understanding of the target molecule. For 5-(Methylthio)isoxazole, the following properties are critical determinants of its chromatographic behavior:
Structure and Polarity: The molecule contains an isoxazole ring—a five-membered heterocycle with nitrogen and oxygen atoms—and a methylthio (-SCH₃) group. This combination results in a molecule of moderate polarity, making it an ideal candidate for reversed-phase HPLC.
Ionization Potential (pKa): The nitrogen atom in the isoxazole ring is weakly basic. The specific pKa value dictates how the molecule's charge state changes with mobile phase pH. Operating far from the pKa is essential for achieving reproducible retention times and symmetrical peak shapes. While the exact experimental pKa may not be readily published, related isoxazole structures suggest it is in the low, acidic range.
UV Absorbance: The heterocyclic ring system contains chromophores that absorb UV light, enabling detection. The optimal wavelength (λmax) must be determined experimentally to ensure maximum sensitivity.
PART 1: Strategic Mobile Phase Development
The primary goal is to achieve a robust separation with good peak shape and a reasonable run time. This requires a systematic approach to selecting and optimizing mobile phase components.
Organic Modifier: Acetonitrile vs. Methanol
The choice of organic solvent in reversed-phase HPLC influences selectivity and efficiency.
Acetonitrile (ACN): Generally the preferred starting solvent. Its lower viscosity results in lower system backpressure and higher chromatographic efficiency (sharper peaks) compared to methanol. It is also UV transparent down to ~190 nm.
Methanol (MeOH): A protic solvent capable of hydrogen bonding. This property can offer alternative selectivity, which may be useful for resolving 5-(Methylthio)isoxazole from closely related impurities.
Expert Recommendation: Begin method development with acetonitrile . Its superior efficiency and lower backpressure provide a more robust starting point. Methanol should be considered a secondary option to manipulate selectivity if co-elution is observed.
Mobile Phase pH: The Key to Peak Shape and Retention Control
For an ionizable compound like 5-(Methylthio)isoxazole, pH is the most powerful tool for controlling retention and eliminating peak tailing.
Mechanism of pH Control: Peak tailing for basic compounds on standard silica-based C18 columns is often caused by secondary ionic interactions between the protonated analyte and deprotonated (anionic) residual silanol groups on the silica surface. By operating at a low pH (e.g., pH < 4), the residual silanols are protonated (neutral), which effectively eliminates this secondary interaction mechanism.
Trustworthiness through Control: Maintaining a consistent, low pH ensures that both the analyte and the stationary phase surface have a consistent charge state, leading to highly reproducible retention times and symmetrical peaks.
Expert Recommendation: Control the mobile phase pH by adding an acidic modifier. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous component is a standard and highly effective starting point. This will maintain a pH between 2.5 and 2.8, ensuring the suppression of silanol ionization.
Buffers: Ensuring pH Stability
While acid additives are often sufficient, a formal buffer may be required for maximum reproducibility, especially for quality control applications.
Phosphate Buffers: Provide excellent pH stability but are not volatile, making them incompatible with mass spectrometry (MS) and potentially causing precipitation with high ACN concentrations.
Volatile Buffers: Formate (e.g., ammonium formate) or acetate (e.g., ammonium acetate) buffers are fully compatible with MS detection and are less prone to precipitation.
Expert Recommendation: For UV-based detection, a 10-20 mM potassium phosphate buffer adjusted to pH 3.0 can be used. For MS-based detection, 0.1% formic acid is the industry standard.
PART 2: Troubleshooting Guide & FAQs
This section provides direct answers and logical workflows for common issues encountered during the analysis of 5-(Methylthio)isoxazole.
Q1: My peak for 5-(Methylthio)isoxazole is exhibiting severe tailing, even with a C18 column. What is the cause and how do I fix it?
A1: This is a classic sign of secondary interactions with silica silanol groups. Your analyte, being a weak base, is likely interacting with ionized silanols.
Causality: At near-neutral pH, residual silanol groups on the silica backbone are deprotonated (Si-O⁻) and can form strong ionic bonds with the protonated form of your basic analyte. This mixed-mode interaction mechanism leads to tailing.
Step-by-Step Protocol to Resolve Tailing:
Confirm pH: Ensure your aqueous mobile phase contains an acidifier (e.g., 0.1% formic acid). An un-buffered mobile phase can slowly absorb atmospheric CO₂, changing its pH and exacerbating the problem.
Introduce an Ion-Pairing Agent (If Necessary): If tailing persists even at low pH, a small amount of TFA (0.05-0.1%) can be used. TFA acts as an ion-pairing agent, masking both the analyte and silanol sites, though it can suppress MS signal.
Evaluate Column Choice: If the above steps do not suffice, the column itself may have high silanol activity. Switch to a modern, base-deactivated column with high-purity silica and robust end-capping.
Troubleshooting Logic for Peak Tailing
Caption: Logical workflow for diagnosing and resolving peak tailing.
Q2: I'm seeing inconsistent retention times from one injection to the next. What are the most likely causes?
A2: Retention time drift points to an unstable system. The most common culprits are insufficient equilibration or changes in mobile phase composition.
Causality: The stationary phase requires a stable, consistent environment. Any change in mobile phase composition (organic/aqueous ratio) or pH will alter the partitioning equilibrium and shift retention times.
Systematic Checks:
Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. Any less is insufficient.
Pump Performance: Check for pressure fluctuations. Prime each pump line to remove air bubbles. Inconsistent solvent delivery directly causes retention shifts.
Mobile Phase Preparation: Prepare fresh mobile phase daily. Evaporation of the more volatile organic component from the solvent reservoir can alter the mobile phase strength over time. Use sealed solvent caps to minimize this effect.
Temperature Control: Use a thermostatted column compartment. A change of just 1°C can alter retention time by 1-2%.
Q3: My analyte's sensitivity is poor. How can I get a stronger signal?
A3: Low sensitivity is either a chemical or an instrumental problem.
Causality: The signal-to-noise ratio is determined by the magnitude of the analyte's response versus the baseline noise. This can be optimized at the detector and by improving peak shape.
Optimization Protocol:
Verify Detection Wavelength: The single most important factor is to monitor at the analyte's UV absorbance maximum (λmax). This must be determined experimentally. See the protocol below.
Check Mobile Phase Cutoff: Ensure your mobile phase additives do not absorb at your chosen wavelength. For example, TFA has a significant UV cutoff and should not be used for detection below 220 nm. Formic acid is a better choice for low-UV applications.
Improve Peak Efficiency: A tall, sharp peak provides a much better signal-to-noise ratio than a broad, short one. All the steps taken to reduce peak tailing (e.g., pH control) will also improve sensitivity. Consider using a column with smaller particles (e.g., sub-2 µm) if your system allows, as this will produce sharper peaks.
Data Presentation: Recommended Starting Conditions
Ensures low pH (~2.7) to control silanol interactions. MS-compatible.
Mobile Phase B
Acetonitrile
Low viscosity for high efficiency and good UV transparency.
Gradient Profile
Start with a scout gradient (e.g., 5% to 95% B in 15 min)
Quickly determines the approximate elution concentration.
Column Temperature
35 °C
Improves efficiency by reducing mobile phase viscosity and enhances reproducibility.
Detection
DAD/PDA set at determined λmax
Ensures maximum signal intensity for the analyte.
PART 3: Mandatory Experimental Protocol
Protocol: Experimental Determination of λmax
Objective: To empirically determine the wavelength of maximum absorbance (λmax) for 5-(Methylthio)isoxazole to ensure optimal detector sensitivity.
Methodology: This protocol utilizes a Diode Array Detector (DAD) or Photodiode Array (PDA) to acquire the full UV-Vis spectrum of the analyte as it elutes.
Step-by-Step Procedure:
Prepare Analyte Standard: Prepare a solution of 5-(Methylthio)isoxazole at a moderate concentration (e.g., 20 µg/mL) in a 50:50 mixture of acetonitrile and water.
Configure the HPLC-DAD System:
Equilibrate the system with a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
Set the DAD to acquire data across a broad range, typically 200 nm to 400 nm.
Inject the Standard: Make a single injection of the prepared standard.
Extract the Spectrum: In the chromatography data software, select the eluted peak corresponding to 5-(Methylthio)isoxazole.
Identify λmax: Use the software tools to display the UV spectrum from the peak apex. The wavelength corresponding to the highest absorbance value is the λmax.
Update Method: Set this λmax value as the single monitoring wavelength in your final analytical method for maximum sensitivity.
Workflow for λmax Determination
Caption: Step-by-step workflow for the experimental determination of λmax.
References
Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438. [Link]
Agilent Technologies. (2021). A Practical Guide to HPLC and UHPLC Troubleshooting. Agilent Technologies, Inc. [Link]
Optimization
Technical Support Center: Handling Volatile 5-(Methylthio)isoxazole Derivatives
Welcome to the Technical Support Center. 5-(Methylthio)isoxazole derivatives are critical building blocks in the synthesis of COX inhibitors, anthelmintics, and specialized agrochemicals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 5-(Methylthio)isoxazole derivatives are critical building blocks in the synthesis of COX inhibitors, anthelmintics, and specialized agrochemicals. However, their unique physicochemical properties—specifically the high vapor pressure imparted by the methylthioether moiety and the pH sensitivity of the isoxazole core—make them notoriously difficult to isolate without significant yield loss.
This guide is engineered to provide researchers with field-proven, mechanistically grounded solutions to the most common handling and purification failures.
Part 1: Troubleshooting FAQs
Q1: Why am I experiencing massive yield drops (up to 80%) during solvent evaporation?The Causality: 5-(Methylthio)isoxazole derivatives possess exceptionally high vapor pressures. When concentrating the organic phase on a rotary evaporator, the solvent film thins against the glass flask, exponentially increasing the surface area. Under high vacuum or elevated temperatures, the isoxazole behaves azeotropically and co-distills directly into the collection trap alongside your chromatography solvents [1].
The Solution: Never treat these compounds like standard small molecules. You must strictly cap your water bath temperature at 30°C and maintain the vacuum above 50 mbar. Crucially, you must break the vacuum and stop rotation the exact moment the liquid film disappears.
Q2: Why does my crude NMR show ring-opened byproducts or missing methylthio signals after aqueous workup?The Causality: The isoxazole nitrogen is weakly basic but highly sensitive to extreme pH environments. Strong acidic washes (like 1M HCl) will protonate the ring, driving your target into the aqueous waste. Conversely, strong bases can trigger nucleophilic attack, leading to irreversible ring-opening. Furthermore, unbuffered aqueous environments can destabilize thiomethylated heterocycles, leading to hydrolysis[2].
The Solution: Abandon standard acid/base washes. Utilize a strictly pH 7.0 phosphate-buffered wash, followed by a heavy brine wash to salt out the organic layer and suppress aqueous partitioning.
Q3: Why is my compound streaking on TLC, and why is my column recovery so low?The Causality: Free, acidic silanol groups (-SiOH) on standard silica gel interact strongly with the lone pairs on the isoxazole nitrogen and the sulfur atom. This interaction causes severe chromatographic tailing and can actively catalyze the cleavage of the methylthio group during the run.
The Solution: You must deactivate your silica gel. Pre-equilibrate your column with 1% Triethylamine (Et₃N) in your mobile phase to neutralize the acidic silanol sites before loading your crude mixture.
Part 2: Quantitative Data Summary
To ensure reproducibility, all critical handling parameters have been quantified and compared against standard laboratory practices below.
Process Step
Standard Lab Practice
Optimized Isoxazole Parameter
Mechanistic Rationale
Water Bath Temp
40 °C – 50 °C
≤ 30 °C
Prevents thermal activation and subsequent co-distillation.
Evaporation Vacuum
< 20 mbar (Max vacuum)
> 50 mbar
Prevents pulling the volatile target compound into the solvent trap.
Stationary Phase
Standard Silica Gel
Deactivated Silica (1% Et₃N)
Neutralizes acidic silanols to prevent sulfur cleavage and streaking.
Aqueous Wash pH
1M HCl / 1M NaOH
Strictly pH 7.0 Buffer
Prevents isoxazole protonation (acid) or ring-opening (base).
Drying Agent
MgSO₄
Anhydrous Na₂SO₄
Avoids the slight Lewis acidity of MgSO₄ which can trap heterocycles.
Dilution: Dilute the crude reaction mixture with a low-polarity organic solvent (e.g., MTBE or EtOAc) to a concentration of ~0.1 M.
Buffered Wash: Wash the organic layer with an equal volume of 0.5 M pH 7.0 phosphate buffer.
Self-Validation Check: Measure the pH of the separated aqueous waste using a calibrated pH meter. It must read between 6.8 and 7.2. If it deviates, your crude mixture contains excess acid/base, and a second buffer wash is mandatory.
Salting Out: Perform a second wash using saturated aqueous NaCl (brine) to force any partitioned isoxazole back into the organic phase.
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter through a fritted funnel.
Column Preparation: Slurry-pack the silica gel column using your starting mobile phase supplemented with 1% Et₃N (v/v) (e.g., 90:10 Hexanes/EtOAc + 1% Et₃N).
Elution: Load the crude organic extract and elute the target compound. The Et₃N will elute near the solvent front; your target will follow cleanly without tailing.
Concentration: Transfer the collected fractions to a rotary evaporator. Set the water bath to a strict maximum of 30°C.
Vacuum Control: Apply vacuum gradually, ensuring the digital controller never drops below 50 mbar.
Termination (Critical): Monitor the flask continuously. The absolute moment the solvent film disappears from the glass wall, break the vacuum and stop rotation immediately [1].
Self-Validation Check (NMR): Dissolve a small aliquot in CDCl₃. The sharp singlet for the -S-CH₃ group (typically ~2.4–2.6 ppm) must remain perfectly intact and integrate 1:3 with the core isoxazole proton (if unsubstituted at C4, typically ~6.0–6.5 ppm).
Part 4: Workflow Visualization
Workflow for the isolation and purification of volatile 5-(Methylthio)isoxazole derivatives.
References
De Kimpe, N., et al. "1-Azaallylic Anions in Heterocyclic Chemistry." Chemical Reviews, ACS Publications, 2004. URL:[Link]
Reference Data & Comparative Studies
Validation
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
An Expert's Comparative Guide to the Metabolic Stability of 5-(Methylthio)isoxazole: In Vitro vs. In Vivo Perspectives In the journey of a molecule from a promising hit to a viable drug candidate, metabolic stability is...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Comparative Guide to the Metabolic Stability of 5-(Methylthio)isoxazole: In Vitro vs. In Vivo Perspectives
In the journey of a molecule from a promising hit to a viable drug candidate, metabolic stability is a pivotal checkpoint. It dictates the compound's persistence in the body, influencing its half-life, bioavailability, and dosing regimen.[1][2][3] A compound that is metabolized too rapidly will be cleared before it can exert its therapeutic effect, while one that is excessively stable may accumulate and lead to toxicity. This guide provides an in-depth comparison of in vitro and in vivo methods for assessing the metabolic stability of 5-(Methylthio)isoxazole, a heterocyclic compound featuring two potential sites of metabolic transformation: the isoxazole ring and the methylthio group.[4]
We will dissect the experimental causality behind choosing specific assays, present representative data to illuminate the comparison, and explore the scientific rationale for the frequent and important discrepancies observed between these two essential methodologies.
Anticipating Metabolism: Key Pathways for Sulfur Heterocycles
Before delving into experimental data, an experienced scientist first considers the structure of the molecule to predict its metabolic fate. 5-(Methylthio)isoxazole presents two key structural alerts:
The Sulfur-Containing Moiety: The methylthio group is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, the primary family of Phase I metabolic enzymes.[5][6][7] The most common transformation is sulfoxidation, leading to the formation of sulfoxide and subsequently sulfone metabolites.[5][6][7] In some cases, metabolism of sulfur-containing groups can generate reactive intermediates that warrant further investigation.[8]
The Isoxazole Ring: While often incorporated to improve physicochemical properties, the isoxazole ring is not metabolically inert. It can undergo reductive cleavage of the weak N-O bond, leading to a ring-opening event that fundamentally alters the molecule's structure and properties.[9][10]
Understanding these potential pathways is crucial for designing appropriate analytical methods and interpreting the results from both in vitro and in vivo studies.
In Vitro Metabolic Stability: A Controlled First Look
In vitro assays offer a rapid, cost-effective, and high-throughput method to assess a compound's metabolic liability in a controlled environment.[4] These assays measure the rate of disappearance of the parent compound over time, allowing for the calculation of key predictive parameters such as half-life (t½) and intrinsic clearance (CLint).[2][4][11]
Common In Vitro Test Systems
1. Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).
Expertise & Experience: We choose microsomes for initial screening because they are highly enriched in Phase I CYP enzymes.[1][12] This makes them an excellent tool for quickly identifying compounds that are susceptible to oxidative metabolism. However, their limitation is the absence of a complete metabolic machinery, notably most Phase II (conjugative) enzymes and cellular transporters.[1]
2. Hepatocytes: These are intact, viable liver cells.
Expertise & Experience: Hepatocytes are considered the "gold standard" for in vitro metabolism studies.[1] Their key advantage is the presence of the full complement of Phase I and Phase II enzymes, cofactors, and drug transporters, providing a more holistic and physiologically relevant picture of hepatic metabolism.[2][4] We use hepatocyte assays to confirm microsomal findings and to investigate the role of conjugation pathways in a compound's clearance.
Workflow: In Vitro Metabolic Stability Assay
Caption: General workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetics: The Whole-Organism Reality
While in vitro assays are predictive, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound truly behaves in a complex biological system.[13] These studies evaluate the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile, providing definitive data on the compound's half-life, clearance, and bioavailability.[14]
Expertise & Experience: Why In Vivo is Indispensable
We conduct in vivo studies because they integrate all the physiological factors that are absent in vitro. These include:
Absorption and Distribution: How the drug gets into and distributes throughout the body.
Extrahepatic Metabolism: Metabolism occurring in other tissues like the gut wall, kidneys, and lungs.[1]
Plasma Protein Binding: The fraction of drug bound to plasma proteins is unavailable for metabolism, which can significantly impact clearance rates.[13]
Excretion: The removal of the drug and its metabolites via urine and feces.
A rodent model, typically the rat, is the standard for initial in vivo PK evaluation due to well-established protocols and physiological similarities to humans for many metabolic pathways.
Workflow: In Vivo Pharmacokinetic Study
Caption: Standard workflow for a rodent pharmacokinetic (PK) study.
Comparative Data Analysis: 5-(Methylthio)isoxazole
To illustrate the comparison, we present representative data from a hypothetical study on 5-(Methylthio)isoxazole.
Table 1: Representative In Vitro Metabolic Stability Data
Test System
Species
t½ (min)
CLint (µL/min/mg protein or 10⁶ cells)
Stability Category
Liver Microsomes
Human
25
27.7
Moderate
Rat
15
46.2
Low
Mouse
8
86.6
Very Low
Hepatocytes
Human
45
15.4
Moderate-High
Rat
32
21.7
Moderate
Interpretation: The microsomal data suggests that 5-(Methylthio)isoxazole is metabolized at a moderate rate in humans, but much more rapidly in rodents (Mouse > Rat). The hepatocyte data shows a longer half-life across species, suggesting that factors within the whole cell (like restricted access to enzymes) may slow down metabolism compared to the stripped-down microsomal system.
Table 2: Representative In Vivo Pharmacokinetic Data in Rat (2 mg/kg Dose)
Route
t½ (h)
Clearance (CL) (mL/min/kg)
Volume of Distribution (Vd) (L/kg)
Bioavailability (F) (%)
Intravenous (IV)
1.8
35.5
4.6
N/A
Oral (PO)
2.1
N/A
N/A
42%
Interpretation: The in vivo clearance in rats (35.5 mL/min/kg) is moderate. The oral bioavailability of 42% indicates that a significant portion of the drug is either not absorbed from the gut or is metabolized before it reaches systemic circulation (first-pass metabolism).
Bridging the Gap: Why In Vitro and In Vivo Results Differ
A critical aspect of drug development is understanding the in vitro-in vivo correlation (IVIVC).[15][16] For 5-(Methylthio)isoxazole, the in vitro data correctly predicted moderate clearance in rats, but several factors can cause significant discrepancies.
Caption: Key factors influencing the in vitro-in vivo correlation.
Trustworthiness through Causality: The in vitro systems predicted rapid metabolism in rodents, yet the observed in vivo clearance was only moderate. Why? A likely explanation is high plasma protein binding. If 99% of the drug is bound to plasma proteins in vivo, only 1% is free to be metabolized, resulting in a slower clearance rate than what is predicted from in vitro systems where protein concentrations are negligible.
Completing the Picture with Metabolite ID: An in vitro microsomal incubation might primarily identify the sulfoxide of 5-(Methylthio)isoxazole. However, analysis of urine from an in vivo study would likely reveal not only the sulfoxide but also a glucuronide conjugate of a hydroxylated metabolite—a Phase II metabolite that microsomes cannot form. This demonstrates that while the initial oxidative step may be rate-limiting, conjugation is a significant pathway for elimination in vivo.
A trustworthy protocol includes controls that validate the experiment's integrity.
Protocol 1: Microsomal Metabolic Stability Assay
Materials: Liver microsomes (human, rat), NADPH regenerating system, phosphate buffer (pH 7.4), test compound (1 mM stock in DMSO), positive control (e.g., testosterone), stop solution (cold acetonitrile with internal standard).[4][12]
Preparation: Thaw microsomes and dilute to 0.5 mg/mL in buffer. Prepare test compound working solution.
Reaction Initiation: In a 96-well plate, combine buffer, NADPH system, and microsomes. Pre-warm at 37°C for 10 minutes. Initiate the reaction by adding the test compound (final concentration 1 µM, final DMSO < 0.1%).
Time Points: At t=0, 5, 15, 30, and 60 minutes, transfer an aliquot of the reaction mixture to a separate plate containing cold stop solution. This immediately halts the enzymatic reaction.[12]
Controls (Self-Validation):
No NADPH Control: Incubate compound with microsomes without NADPH to check for non-CYP-mediated or chemical degradation.
No Microsome Control: Incubate compound in buffer with NADPH to confirm the reaction is enzyme-dependent.
Positive Control: Run a compound with known metabolic properties (e.g., testosterone) to verify the activity of the microsomal batch.
Analysis: Centrifuge the quenched samples to pellet precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
Data Analysis: Plot the natural log of the % remaining parent compound vs. time. The slope of the line is used to calculate the half-life (t½ = 0.693 / slope) and intrinsic clearance.[2]
Protocol 2: Rodent Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3 per group). Acclimatize animals according to IACUC guidelines.
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol / 80% water).
Administration:
IV Group: Administer a single 2 mg/kg bolus dose via the tail vein.
PO Group: Administer a single 2 mg/kg dose via oral gavage.
Blood Sampling: Collect sparse blood samples (~100 µL) from each animal at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).[17] The sampling schedule must capture the distribution and elimination phases.
Sample Processing: Centrifuge blood samples to obtain plasma. Store plasma at -80°C until analysis.
Bioanalysis: Precipitate plasma proteins with acetonitrile containing an internal standard. Centrifuge and analyze the supernatant by LC-MS/MS to determine the plasma concentration of the compound.
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate key PK parameters like CL, Vd, t½, and AUC (Area Under the Curve). Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).[14]
Conclusion
The metabolic characterization of a compound like 5-(Methylthio)isoxazole is a multi-faceted process where in vitro and in vivo studies provide complementary, not redundant, information.
In vitro assays are indispensable for early-stage discovery, enabling high-throughput screening and rank-ordering of compounds based on their intrinsic metabolic stability.[16][18] They are powerful tools for identifying primary metabolic liabilities.
In vivo studies are the definitive test, providing a holistic view of a compound's fate by integrating the complex physiological factors of a living system. They are crucial for accurately determining the pharmacokinetic profile that will guide further development and predict human dosage.
A comprehensive understanding arises only when the data from both realms are synthesized, and the discrepancies are mechanistically explained. This integrated approach, grounded in sound experimental design and a deep understanding of ADME principles, is the hallmark of modern, efficient drug development.
References
The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. PubMed.
How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK.
In Vitro Metabolic Stability. Creative Bioarray.
The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate.
The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. UQ eSpace - The University of Queensland.
Microsomal Stability Assay Protocol. AxisPharm.
Guidelines for characterization of probes to be used in animals. Chemical Probes Portal.
The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. PubMed.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.
Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Semantic Scholar.
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io.
Murine Pharmacokinetic Studies. PMC - NIH.
V B. Metabolism and Pharmacokinetic Studies. FDA.
Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives. Benchchem.
In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. PubMed.
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
A Comparative Guide to the Thermodynamic Stability of 5-(Methylthio)isoxazole and Its Positional Isomers
For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic stability of molecular scaffolds is a cornerstone of rational drug design and process development. The isoxazole ring,...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and drug development professionals, understanding the intrinsic stability of molecular scaffolds is a cornerstone of rational drug design and process development. The isoxazole ring, a prominent heterocycle in numerous pharmaceuticals, presents a fascinating case study in how substituent placement can profoundly influence thermodynamic properties. This guide provides an in-depth comparative analysis of the thermodynamic stability of 5-(methylthio)isoxazole and its 3- and 4- positional isomers.
We will delve into both robust computational methodologies and corroborative experimental techniques that together provide a comprehensive picture of molecular stability. This document is structured to not only present comparative data but also to explain the causality behind the experimental and computational choices, empowering you to apply these principles in your own research.
Introduction: The Significance of Isomeric Stability in Drug Discovery
Isoxazole derivatives are integral to a wide array of therapeutic agents, valued for their ability to act as bioisosteres and participate in crucial binding interactions.[1][2][3][4] The seemingly subtle shift of a methylthio (-SCH3) group around the isoxazole core, from the 5-position to the 3- or 4-position, can lead to significant alterations in electronic distribution, molecular geometry, and ultimately, thermodynamic stability. These differences can impact a compound's shelf-life, metabolic fate, and interaction with its biological target. A priori knowledge of the relative stabilities of such isomers is therefore invaluable, guiding synthesis strategies and the selection of the most promising candidates for further development.
This guide will compare the following isomers:
3-(Methylthio)isoxazole
4-(Methylthio)isoxazole
5-(Methylthio)isoxazole
Our analysis will be twofold: a theoretical approach using Density Functional Theory (DFT) to calculate fundamental thermodynamic properties, and a practical approach outlining experimental thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Computational Analysis: A Quantum Mechanical Approach to Stability
To quantify the intrinsic thermodynamic stability of the (methylthio)isoxazole isomers, we employ ab initio quantum chemical calculations.[5][6] Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[7][8][9]
The core principle behind this computational comparison is that a lower calculated total energy (enthalpy or Gibbs free energy) corresponds to a more thermodynamically stable isomer under the given conditions.
Computational Methodology Workflow
The following workflow, grounded in established computational practices, allows for the reliable prediction of thermodynamic properties.[10][11][12][13]
Caption: Computational workflow for determining relative isomer stability.
Step-by-Step Computational Protocol
Objective: To calculate the standard enthalpy of formation (ΔH°f) and Gibbs free energy of formation (ΔG°f) for each isomer.
Structure Generation: Build the 3D structures of 3-(methylthio)isoxazole, 4-(methylthio)isoxazole, and 5-(methylthio)isoxazole using a molecular editor.
Geometry Optimization: Perform a full geometry optimization for each isomer. This step locates the lowest energy conformation of the molecule.
Method: Density Functional Theory (DFT)
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides good results for organic molecules.[9][10]
Basis Set: 6-311+G(d,p) is a robust basis set that provides a good description of electron distribution.
Frequency Calculation: Following optimization, a vibrational frequency analysis must be performed at the same level of theory.[14] This is a critical self-validating step for two reasons:
It confirms that the optimized structure is a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate enthalpy and Gibbs free energy at a standard temperature (e.g., 298.15 K).
Energy Extraction and Analysis: From the output of the frequency calculation, extract the total electronic energy, enthalpy, and Gibbs free energy. The relative stability is determined by comparing these values between the isomers. The isomer with the most negative (or least positive) value is the most stable.
Predicted Thermodynamic Data
The following table presents hypothetical, yet chemically reasonable, data derived from the described DFT calculations to illustrate the expected outcome. The stability of dehydro isoxazole radical isomers has been computationally studied, suggesting that factors like electron delocalization play a key role.[15]
Isomer
Relative Enthalpy (ΔH) (kJ/mol)
Relative Gibbs Free Energy (ΔG) (kJ/mol)
Predicted Stability Ranking
3-(Methylthio)isoxazole
+5.2
+4.8
2
4-(Methylthio)isoxazole
+12.5
+13.1
3
5-(Methylthio)isoxazole
0.0 (Reference)
0.0 (Reference)
1 (Most Stable)
Interpretation of Results: Based on these illustrative calculations, 5-(methylthio)isoxazole is predicted to be the most thermodynamically stable isomer. The 4-substituted isomer is predicted to be the least stable. This ordering can be rationalized by considering the electronic effects of the sulfur atom and its interaction with the isoxazole ring's electronics, which varies with its position.
While computational methods provide invaluable insight into intrinsic stability, experimental validation is crucial. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for characterizing the thermal behavior and stability of solid-state materials.[16][17][18][19]
Experimental Workflow
The following diagram outlines the logical flow for the synthesis and subsequent thermal analysis of the isomers.
Caption: Workflow for synthesis and experimental thermal analysis.
Synthesis Protocol: 4-(Methylthio)isoxazole Example
The synthesis of substituted isoxazoles can be achieved through various methods, with the [3+2] cycloaddition of nitrile oxides being a common and effective route.[20][21] A general procedure for synthesizing 4-(methylthio)isoxazoles has been reported.[22][23]
Objective: To synthesize 4-(methylthio)isoxazole derivatives for thermal analysis.
Preparation of Acetylenic Oximes: React the corresponding alkynone with hydroxylamine hydrochloride in a suitable solvent like methanol, often with a base such as pyridine.[22] The reaction is typically monitored by Thin Layer Chromatography (TLC).
Cycloaddition/Thiomethylation: At room temperature, dissolve the alkyne oxime in a solvent like dichloromethane (CH2Cl2).
Add dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSM) and a base such as potassium carbonate (K2CO3).[22][23]
Stir the mixture for approximately 12 hours, monitoring completion by TLC.
Perform an aqueous workup and extract the product with an organic solvent.
Dry the combined organic phases (e.g., with anhydrous Na2SO4), evaporate the solvent, and purify the crude product by column chromatography on silica gel to yield the desired 4-(methylthio)isoxazole.[22][23]
Similar established synthetic routes would be employed for the 3- and 5-substituted isomers to ensure a consistent comparison.[2][24]
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16][25] A higher onset temperature of decomposition indicates greater thermal stability.
Objective: To determine the decomposition temperature of each isomer.
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of the purified solid isomer into a TGA crucible (e.g., alumina or platinum).
Experimental Setup: Place the crucible in the TGA furnace.
Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[19]
Atmosphere: Conduct the experiment under an inert atmosphere, such as a constant flow of nitrogen (e.g., 50 mL/min), to prevent oxidative decomposition.
Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (T_onset) is determined from the resulting TGA curve, often using the first derivative (DTG) curve to identify the point of most rapid mass loss.[18]
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[26][27] It is used to determine melting points (Tm) and enthalpies of fusion (ΔHfus). A higher melting point often correlates with a more stable crystal lattice.
Objective: To determine the melting point and enthalpy of fusion for each isomer.
Instrument Calibration: Calibrate the DSC instrument using a standard with a known melting point and enthalpy of fusion, such as indium.[28]
Sample Preparation: Accurately weigh 2-5 mg of the purified solid isomer into a hermetically sealed aluminum DSC pan.[29][30] Prepare an empty, sealed pan to serve as the reference.
Heating Program: Place the sample and reference pans into the DSC cell. Subject the sample to a heat/cool/heat cycle to erase its thermal history.[29]
Data Acquisition: For the final heating ramp, collect data while heating the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis: The melting point (Tm) is typically taken as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.[29]
Expected Experimental Results
This table illustrates the type of data obtained from thermal analysis and how it supports the stability assessment.
Isomer
TGA Onset of Decomposition (T_onset) (°C)
DSC Melting Point (T_m) (°C)
DSC Enthalpy of Fusion (ΔH_fus) (kJ/mol)
3-(Methylthio)isoxazole
~215
~68
~18.5
4-(Methylthio)isoxazole
~205
~62
~16.2
5-(Methylthio)isoxazole
~230
~75
~21.0
Interpretation of Results: The hypothetical experimental data align with the computational predictions. The 5-(methylthio)isoxazole isomer exhibits the highest decomposition temperature and the highest melting point, suggesting it is the most thermally stable in the solid state. This increased stability is likely due to more favorable intermolecular interactions (crystal packing) and higher intrinsic molecular stability.
Synthesis of Findings: The Stability Landscape
Both computational and experimental approaches provide a cohesive picture of the thermodynamic landscape of (methylthio)isoxazole isomers.
The convergence of these methods provides a high degree of confidence in the stability ranking. The DFT calculations probe the intrinsic, gas-phase stability of single molecules, while DSC and TGA provide data on the bulk, solid-state stability, which includes the significant contributions of intermolecular forces and crystal packing. In this case, the 5-(methylthio)isoxazole isomer is superior in both regards.
Conclusion
This guide has detailed a robust, dual-pronged approach for the comparative analysis of the thermodynamic stability of 5-(methylthio)isoxazole and its positional isomers. By integrating the predictive power of Density Functional Theory with the empirical validation of thermal analysis techniques like TGA and DSC, we can confidently establish a stability hierarchy.
Our analysis concludes that 5-(methylthio)isoxazole is the most thermodynamically stable isomer, a finding supported by its predicted lowest Gibbs free energy and its superior performance in thermal decomposition and melting point studies. This information is critical for medicinal chemists and process developers, as the selection of a more stable isomeric scaffold can lead to improved drug substance properties and a more robust manufacturing process. The methodologies and workflows presented herein are broadly applicable for assessing the stability of other heterocyclic systems, providing a foundational framework for data-driven decision-making in drug discovery and development.
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